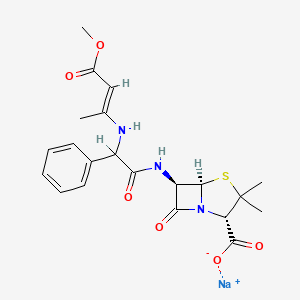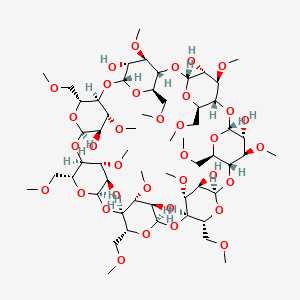
3,6-Di-O-methyl-beta-cyclodextrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Di-O-methyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the methylation of hydroxyl groups at the 3 and 6 positions of the glucose units. The modification enhances its solubility and ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Di-O-methyl-beta-cyclodextrin typically involves the selective methylation of beta-cyclodextrin. One common method is the reaction of beta-cyclodextrin with methyl iodide in the presence of a strong base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete methylation of the hydroxyl groups at the 3 and 6 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration techniques to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Di-O-methyl-beta-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The methylated hydroxyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Complexation Reactions: It forms inclusion complexes with a wide range of guest molecules through non-covalent interactions, enhancing the solubility and stability of the guest molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are commonly used.
Major Products:
Functionalized Cyclodextrins: Substitution reactions can yield various functionalized derivatives of this compound.
Inclusion Complexes: The major products of complexation reactions are the inclusion complexes formed with guest molecules, which have enhanced solubility and stability.
Wissenschaftliche Forschungsanwendungen
3,6-Di-O-methyl-beta-cyclodextrin has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which 3,6-Di-O-methyl-beta-cyclodextrin exerts its effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates hydrophobic guest molecules, shielding them from the aqueous environment. This encapsulation enhances the solubility, stability, and bioavailability of the guest molecules. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated .
Vergleich Mit ähnlichen Verbindungen
2,6-Di-O-methyl-beta-cyclodextrin: Similar to 3,6-Di-O-methyl-beta-cyclodextrin but with methylation at the 2 and 6 positions.
2,3,6-Tri-O-methyl-beta-cyclodextrin: A derivative with methylation at the 2, 3, and 6 positions, offering even greater solubility and complexation capabilities
Uniqueness: this compound is unique due to its specific methylation pattern, which provides a balance between solubility and the ability to form stable inclusion complexes. This makes it particularly useful in applications where moderate solubility enhancement and strong complexation are required .
Eigenschaften
CAS-Nummer |
123155-22-6 |
|---|---|
Molekularformel |
C56H98O35 |
Molekulargewicht |
1331.4 g/mol |
IUPAC-Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,38,40,42,44,46,48-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-37,39,41,43,45,47,49-heptol |
InChI |
InChI=1S/C56H98O35/c1-64-15-22-36-43(71-8)29(57)50(78-22)86-37-23(16-65-2)80-52(31(59)45(37)73-10)88-39-25(18-67-4)82-54(33(61)47(39)75-12)90-41-27(20-69-6)84-56(35(63)49(41)77-14)91-42-28(21-70-7)83-55(34(62)48(42)76-13)89-40-26(19-68-5)81-53(32(60)46(40)74-11)87-38-24(17-66-3)79-51(85-36)30(58)44(38)72-9/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
InChI-Schlüssel |
VTLMEPDCCLBSJF-DXCNPSTGSA-N |
Isomerische SMILES |
COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC)O)COC)COC)COC)COC)COC)COC)O)OC |
Kanonische SMILES |
COCC1C2C(C(C(O1)OC3C(OC(C(C3OC)O)OC4C(OC(C(C4OC)O)OC5C(OC(C(C5OC)O)OC6C(OC(C(C6OC)O)OC7C(OC(C(C7OC)O)OC8C(OC(O2)C(C8OC)O)COC)COC)COC)COC)COC)COC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


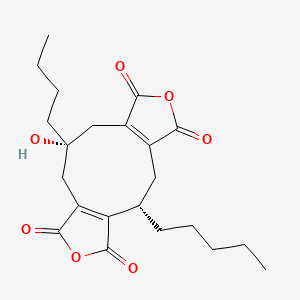
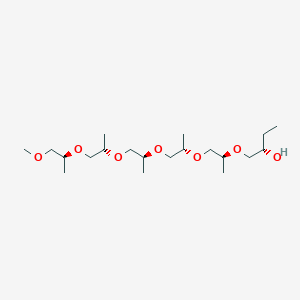
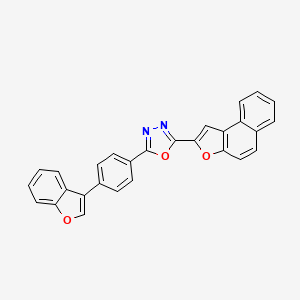
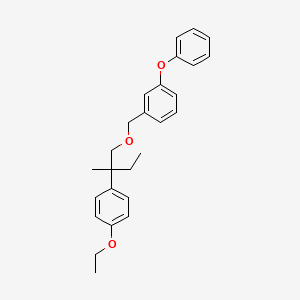
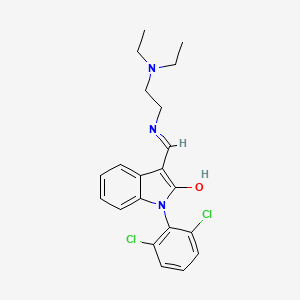
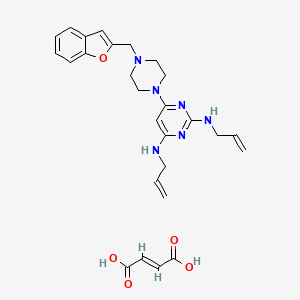
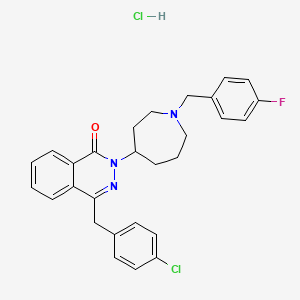
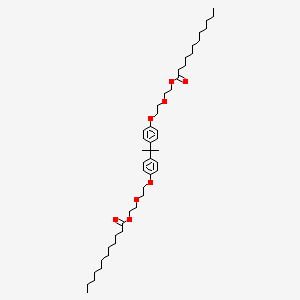
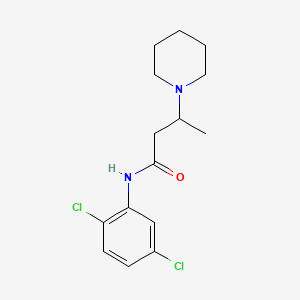
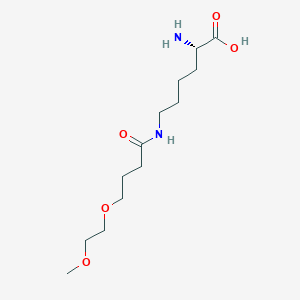
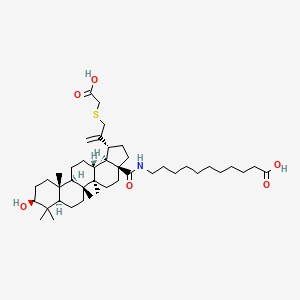
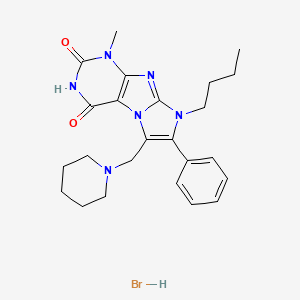
![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)
